6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one

Fragment-based drug discovery Physicochemical profiling Medicinal chemistry building blocks

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (CAS 1393555-72-0) is a halogenated bicyclic heterocycle composed of a pyrrole ring fused to a pyridine ring, bearing a chloro substituent at the 6-position and a lactam carbonyl at the 1-position. With a molecular formula of C₇H₅ClN₂O, a molecular weight of 168.58 g/mol, and a calculated LogP of 0.98, it presents physicochemical properties that position it as a compact, moderately lipophilic building block for medicinal chemistry programs.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58
CAS No. 1393555-72-0
Cat. No. B2872884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one
CAS1393555-72-0
Molecular FormulaC7H5ClN2O
Molecular Weight168.58
Structural Identifiers
SMILESC1C2=CN=C(C=C2C(=O)N1)Cl
InChIInChI=1S/C7H5ClN2O/c8-6-1-5-4(2-9-6)3-10-7(5)11/h1-2H,3H2,(H,10,11)
InChIKeyHLUIGGTZXHKGKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one: Core Physicochemical and Structural Identity for Procurement Screening


6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one (CAS 1393555-72-0) is a halogenated bicyclic heterocycle composed of a pyrrole ring fused to a pyridine ring, bearing a chloro substituent at the 6-position and a lactam carbonyl at the 1-position . With a molecular formula of C₇H₅ClN₂O, a molecular weight of 168.58 g/mol, and a calculated LogP of 0.98, it presents physicochemical properties that position it as a compact, moderately lipophilic building block for medicinal chemistry programs . The compound is commercially available from multiple suppliers at purities ≥95%, and when used as a synthetic intermediate, it provides a chemically addressable handle for diversification through the reactive chloro group.

Why In-Class Pyrrolopyridinone Analogs Cannot Be Routinely Interchanged with 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one


The pyrrolo[3,4-c]pyridin-1-one scaffold has been validated as a privileged core for hematopoietic progenitor kinase 1 (HPK1) inhibitors, an immuno-oncology target of high current interest [1]. However, within this class, the identity and position of substituents profoundly influence both synthetic tractability and biological activity. The 6-chloro variant offers a unique balance of reactivity and steric accessibility that differs from the 6-bromo analog (greater steric bulk, higher LogP, distinct cross-coupling kinetics) and from the unsubstituted parent (no halogen handle for further functionalization). Simply substituting one halogenated or unsubstituted pyrrolopyridinone for another without accounting for these differences risks altering critical structure-activity relationships, synthetic routes, and ultimately the biological outcomes of a lead optimization program. The quantitative evidence below delineates exactly where the 6-chloro compound differentiates itself from its closest comparators.

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one: Quantitative Differentiation Evidence for Scientific Procurement Decisions


Fragment-Likeness Advantage: Lower Molecular Weight and Controlled Lipophilicity Relative to 6-Bromo and Unsubstituted Analogs

In fragment-based lead discovery, compounds with molecular weight (MW) below 250 Da and calculated LogP between 0 and 3 are considered optimal starting points. 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one exhibits a MW of 168.58 Da and a LogP of 0.98 , placing it well within the rule-of-three guidelines for fragment libraries. In contrast, the 6-bromo analog (MW 213.03 Da; LogP 1.09) is 26% heavier and more lipophilic, making it less ideal for fragment screening where minimal molecular complexity is desired . The unsubstituted parent scaffold (MW 134.14 Da; LogP 0.65) is lighter but carries no halogen handle for subsequent chemical elaboration, limiting its utility in hit-to-lead progression .

Fragment-based drug discovery Physicochemical profiling Medicinal chemistry building blocks

Validated Scaffold Class Potency: HPK1 Inhibitory Activity of 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridin-1-one Derivatives

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold, to which 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one belongs, serves as the core of a recently disclosed series of potent HPK1 inhibitors. Compound 26, a fully elaborated derivative built from this scaffold, inhibits HPK1 with an IC50 of 2.6 nM and suppresses phosphorylation of the downstream substrate SLP76 with an IC50 of 20 nM in Jurkat T cells [1]. This sub-nanomolar potency establishes the scaffold as a validated pharmacophore for HPK1 engagement, differentiating it from other pyrrolopyridine isomers (e.g., pyrrolo[3,2-c]pyridine) and non-fused heterocyclic kinase hinge-binders that lack the same shape complementarity for the HPK1 ATP pocket [2]. While the 6-chloro compound itself is a synthetic intermediate rather than the final bioactive entity, its structural correspondence to the validated core means procurement of this building block directly enables access to a proven HPK1 inhibitor series with established structure-activity relationships.

Immuno-oncology HPK1 inhibition Kinase inhibitor scaffold

Chemical Stability and Storage: Refrigerated Storage Requirement Differentiates 6-Chloro from Room-Temperature-Stable Unsubstituted Parent

Supplier technical datasheets indicate that 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one requires storage at 2–8 °C (refrigerated) to maintain certified purity levels of ≥95% . In contrast, the unsubstituted parent scaffold (2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, CAS 5655-00-5) is specified for storage at room temperature . This differential storage requirement reflects the higher chemical reactivity imparted by the electron-withdrawing chloro substituent, which makes the 6-chloro compound more susceptible to nucleophilic attack and hydrolytic degradation if left at ambient conditions. For procurement planning, this means cold-chain logistics must be factored into ordering and inventory management for the 6-chloro compound, whereas the unsubstituted parent imposes no such constraint. The trade-off is that this increased reactivity is precisely what makes the chloro compound a more versatile intermediate for diversification than its unsubstituted counterpart.

Compound handling Stability Procurement logistics

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Screening Library Design for Immuno-Oncology Targets

With a molecular weight of 168.58 Da and a LogP of 0.98, 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one meets the rule-of-three guidelines for fragment libraries . Its chlorine atom provides a synthetic handle that enables rapid hit elaboration through nucleophilic aromatic substitution or metal-catalyzed cross-coupling, addressing a key limitation of unsubstituted parent fragments that lack such diversification points. Procurement of this compound for fragment screening collections is supported by its validated scaffold class, as HPK1 inhibitors built from the same core achieve IC50 values of 2.6 nM [REFS-1, REFS-2].

Lead Optimization of HPK1 Inhibitors for Cancer Immunotherapy

The 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one core has been extensively patented by Pfizer and other organizations as a privileged scaffold for HPK1 inhibition [2]. The 6-chloro variant serves as a key late-stage diversification intermediate for introducing substituents at the 6-position to modulate kinase selectivity, cellular potency, and pharmacokinetic properties. Compound 26, built from this scaffold class, demonstrates that optimized derivatives can achieve sub-5 nM HPK1 inhibition while enhancing IL-2 secretion in T cells [1]. Procuring the 6-chloro building block enables medicinal chemistry teams to explore 6-position SAR within a patent-protected, biologically validated chemical space.

Synthesis of 4,6-Disubstituted Pyrrolopyridinone Libraries for Kinase Profiling

The commercial availability of 4-(aminomethyl)-6-chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CAS 2420426-14-6) demonstrates that the 6-chloro compound is a viable synthetic intermediate for accessing more highly functionalized analogs . Because the chloro group can be selectively displaced or coupled under mild conditions, researchers can use 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridin-1-one as a starting material for generating focused libraries of 6-substituted derivatives for broad kinase selectivity profiling, including but not limited to HPK1.

Procurement of a Cold-Chain Managed Building Block for CNS and Oncology Programs

The compound's refrigerated storage requirement (2–8 °C) and specification as a building block for central nervous system (CNS) and oncology-related drug discovery programs mean procurement workflows must integrate cold-chain logistics from order placement through inventory management. Laboratories lacking −20 °C freezer capacity may find the 6-chloro compound more manageable than ultra-cold-stored intermediates, while still requiring planning for refrigerated storage not needed for room-temperature-stable analogs .

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